5-Bromo-3-butoxy-2-methoxypyridine
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Overview
Description
5-Bromo-3-butoxy-2-methoxypyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5-position, a butoxy group at the 3-position, and a methoxy group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-butoxy-2-methoxypyridine typically involves the bromination of 3-butoxy-2-methoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-butoxy-2-methoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butoxy and methoxy groups can be oxidized under strong oxidative conditions, leading to the formation of corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-butoxy-2-methoxypyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: 3-butoxy-2-methoxypyridine.
Scientific Research Applications
Chemistry: 5-Bromo-3-butoxy-2-methoxypyridine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of potential therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating customized compounds with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-butoxy-2-methoxypyridine depends on its specific application and the target it interacts with. In general, the bromine atom and the functional groups (butoxy and methoxy) can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to bind to molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
3-Bromo-5-methoxypyridine: The positions of the bromine and methoxy groups are reversed, which can affect the compound’s reactivity and the types of reactions it undergoes.
5-Bromo-2-methoxypyridin-3-amine: Contains an amino group instead of a butoxy group, which can significantly alter its chemical properties and biological activity.
Uniqueness: 5-Bromo-3-butoxy-2-methoxypyridine is unique due to the specific arrangement of its functional groups. The presence of both butoxy and methoxy groups, along with the bromine atom, provides a distinct set of chemical properties that can be exploited in various synthetic and research applications. Its structure allows for diverse chemical modifications, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-bromo-3-butoxy-2-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-3-4-5-14-9-6-8(11)7-12-10(9)13-2/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZMJZJPSFRROK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(N=CC(=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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